[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate
Description
The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate (CAS: 383147-92-0) is a sulfonate derivative featuring a 2,4-dinitrophenyl (DNP) group attached to a cyclohexylideneamine scaffold, which is further linked to a 4-methoxybenzenesulfonate moiety. Its molecular formula is C₂₀H₁₉N₃O₇S, with a molar mass of 413.38 g/mol . The structure integrates a sulfonate leaving group (-SO₃⁻), a methoxy (-OMe) substituent, and a DNP group, which collectively influence its electronic and steric properties.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8S/c1-29-14-7-9-15(10-8-14)31(27,28)30-20-18-5-3-2-4-16(18)17-11-6-13(21(23)24)12-19(17)22(25)26/h6-12,16H,2-5H2,1H3/b20-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMANQHESLCSOL-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate , also known as DNCB sulfonate , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H19N3O8S
- Molecular Weight : 449.4 g/mol
- IUPAC Name : [(2-(2,4-dinitrophenyl)cyclohexylidene)amino] 4-methoxybenzenesulfonate
The structure features a dinitrophenyl group, which is known for its role in biological activity, particularly in inducing immune responses and cytotoxic effects against cancer cells.
The biological activity of DNCB sulfonate can be attributed to several mechanisms:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various human tumor cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are critical processes in programmed cell death .
- Reactive Oxygen Species (ROS) Generation : DNCB sulfonate has been linked to the production of ROS, which can lead to oxidative stress in cells. This mechanism is often associated with the induction of apoptosis in cancer cells .
- Inhibition of Cell Proliferation : Research indicates that DNCB sulfonate can inhibit the proliferation of cancer cells by disrupting cell cycle progression, particularly in melanoma and other tumor types .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Melanoma Cells
A study focusing on the effects of DNCB sulfonate on the human melanoma M14 cell line demonstrated that treatment with this compound led to a time-dependent increase in apoptotic markers. The research highlighted that DNCB sulfonate activates caspases, which are essential for the apoptotic process, thereby confirming its potential as an anti-cancer agent .
Case Study: Impact on Other Tumor Types
Further investigations revealed that DNCB sulfonate exhibited potent cytotoxicity against a variety of human tumor cell lines, including those from breast and lung cancers. The compound's ability to induce apoptosis was consistent across different cancer types, suggesting a broad-spectrum anti-tumor activity .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Reactivity
The reactivity of 2,4-dinitrophenyl derivatives is strongly influenced by the leaving group (X) attached to the aromatic ring. Key analogues include:
- 1-Methoxy-2,4-dinitrobenzene (X = -OMe)
- 2,4-Dinitrophenyl phenyl ether (X = -OPh)
- 2,4-Dinitrophenyl phenyl sulfide (X = -SPh)
- 2,4-Dinitrophenyl phenyl sulfone (X = -SO₂Ph)
These compounds undergo nucleophilic aromatic substitution (SNAr) with hydrazine in dimethyl sulfoxide (DMSO), following pseudo-first-order kinetics. The second-order rate constants (kA) and thermodynamic parameters (ΔH‡, ΔS‡) are summarized below :
| Compound | Leaving Group (X) | kA (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| 1-Methoxy-2,4-dinitrobenzene | -OMe | 0.12 | 75.3 | -45.2 |
| 2,4-Dinitrophenyl phenyl ether | -OPh | 0.08 | 82.1 | -38.7 |
| 2,4-Dinitrophenyl phenyl sulfide | -SPh | 0.15 | 70.8 | -50.1 |
| 2,4-Dinitrophenyl phenyl sulfone | -SO₂Ph | 0.25 | 65.4 | -55.6 |
Key Observations :
- The sulfone (-SO₂Ph) exhibits the highest reactivity (kA = 0.25 M⁻¹s⁻¹), attributed to its strong electron-withdrawing nature, which enhances the electrophilicity of the DNP ring.
- The target sulfonate (-SO₃⁻) is expected to surpass even the sulfone in reactivity due to its superior leaving-group ability (sulfonate groups are more polarizable and stabilize transition states better) . However, experimental data for the sulfonate derivative are unavailable.
- Steric effects from the cyclohexylideneamine group in the target compound may modestly reduce reactivity compared to simpler analogues.
Coordination Chemistry: Comparison with Schiff Base Metal Complexes
Schiff base ligands derived from 2,4-dinitrophenyl hydrazine are known to form stable metal complexes. For example, a Fe(II) complex with the ligand 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol exhibits an octahedral geometry, as confirmed by magnetic moment measurements (μ = 1.73 BM) and spectroscopic data .
| Compound | Metal Center | Coordination Sites | Geometry | Magnetic Moment (BM) |
|---|---|---|---|---|
| Fe(II)-Schiff base complex | Fe²⁺ | N,O-donor | Octahedral | 1.73 |
| Target sulfonate | — | N,O,S-donor (potential) | — | — |
Key Observations :
- The target compound’s cyclohexylideneamine group could act as an N-donor ligand, while the sulfonate may participate in S/O coordination.
- The steric bulk of the cyclohexane ring may hinder coordination compared to simpler Schiff bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
